Cas no 1806332-22-8 (2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde)

2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde is a versatile aromatic aldehyde featuring both dimethylamino and trifluoromethoxy functional groups. Its electron-rich dimethylamino substituent enhances reactivity in nucleophilic addition and condensation reactions, while the trifluoromethoxy group contributes to increased lipophilicity and metabolic stability. This compound is particularly useful as an intermediate in pharmaceutical and agrochemical synthesis, where its unique substitution pattern enables the development of bioactive molecules with tailored properties. The aldehyde moiety allows for further functionalization, making it a valuable building block in heterocyclic chemistry and medicinal chemistry research. Its structural features also offer potential applications in materials science, particularly in the design of advanced organic frameworks.
2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde structure
1806332-22-8 structure
商品名:2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde
CAS番号:1806332-22-8
MF:C10H10F3NO2
メガワット:233.187113285065
CID:5001358

2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde 化学的及び物理的性質

名前と識別子

    • 2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde
    • インチ: 1S/C10H10F3NO2/c1-14(2)8-4-3-5-9(7(8)6-15)16-10(11,12)13/h3-6H,1-2H3
    • InChIKey: LZVCHEMSIPYZLI-UHFFFAOYSA-N
    • ほほえんだ: FC(OC1=CC=CC(=C1C=O)N(C)C)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 243
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 29.5

2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010014597-500mg
2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde
1806332-22-8 97%
500mg
815.00 USD 2021-07-05
Alichem
A010014597-250mg
2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde
1806332-22-8 97%
250mg
475.20 USD 2021-07-05
Alichem
A010014597-1g
2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde
1806332-22-8 97%
1g
1,504.90 USD 2021-07-05

2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde 関連文献

2-Dimethylamino-6-(trifluoromethoxy)benzaldehydeに関する追加情報

Introduction to 2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde (CAS No. 1806332-22-8)

2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1806332-22-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This aromatic aldehyde features a unique structural motif combining a dimethylamino group, a trifluoromethoxy substituent, and a benzaldehyde core, which endows it with distinct chemical properties and potential biological activities. The compound's molecular structure, characterized by its electron-withdrawing trifluoromethoxy group and electron-donating dimethylamino group, makes it a valuable scaffold for further derivatization and exploration in drug discovery.

The synthesis of 2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde typically involves multi-step organic transformations, often starting from commercially available aromatic precursors. The introduction of the trifluoromethoxy group at the 6-position of the benzene ring and the subsequent functionalization at the 2-position with a dimethylamino group require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions, are commonly employed to achieve the desired regioselectivity and functional group compatibility.

One of the most compelling aspects of 2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde is its potential as a building block in the development of novel therapeutic agents. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring creates a favorable environment for interactions with biological targets. This structural feature has been leveraged in recent studies to explore its applications in medicinal chemistry, particularly in the design of small-molecule inhibitors and modulators.

Recent research has highlighted the compound's utility in the synthesis of kinase inhibitors, which are critical in treating various cancers and inflammatory diseases. The aldehyde functionality in 2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde serves as a versatile handle for further chemical modifications, enabling the attachment of pharmacophores that can selectively bind to specific kinase domains. For instance, studies have demonstrated its role in generating bisubstrate analogs that mimic natural substrate binding modes, thereby enhancing inhibitory activity against target kinases.

In addition to its applications in oncology, 2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde has shown promise in addressing neurological disorders. The compound's ability to modulate neurotransmitter receptors has been investigated in preclinical models, suggesting its potential as an anxiolytic or antipsychotic agent. The trifluoromethoxy group, known for its ability to enhance metabolic stability and binding affinity, plays a crucial role in optimizing pharmacokinetic profiles for central nervous system (CNS) drugs.

The pharmaceutical industry has also explored 2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde as a precursor for heterocyclic compounds, which are prevalent in many modern drugs. By incorporating this benzaldehyde derivative into cyclic structures such as pyrimidines or quinolines, researchers have generated novel scaffolds with enhanced bioactivity. These derivatives exhibit interesting pharmacological properties, including anti-inflammatory and antimicrobial effects, underscoring the versatility of 2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde as a synthetic intermediate.

From a computational chemistry perspective, virtual screening methods have been employed to identify potential drug candidates derived from 2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde. High-throughput docking simulations have revealed promising interactions with various protein targets, including enzymes and receptors involved in metabolic pathways. These computational approaches have accelerated the discovery process by rapidly filtering large libraries of compounds based on predicted binding affinities.

The agrochemical sector has not been left behind in exploring the applications of 2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde. Its structural features make it an attractive candidate for developing novel pesticides and herbicides. By modifying its chemical properties through functional group interconversion or derivatization, researchers have synthesized compounds that exhibit potent activity against plant pathogens while maintaining environmental safety.

In conclusion,2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde (CAS No. 1806332-22-8) represents a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and material sciences. Its unique structural attributes and synthetic accessibility make it an invaluable tool for chemists and biologists alike. As research continues to uncover new derivatives and applications for this compound,2-Dimethylamino-6-(trifluoromethoxy)benzaldehyde is poised to remain at the forefront of chemical innovation.

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